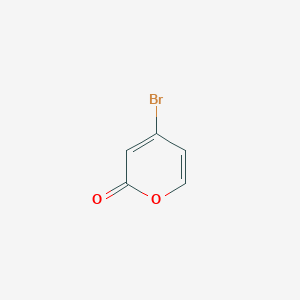

4-Bromo-2H-pyran-2-one

Descripción general

Descripción

4-Bromo-2H-pyran-2-one is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom and one bromine atom attached to the second carbon. This compound is part of the broader class of pyran derivatives, which are known for their diverse biological and chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2H-pyran-2-one typically involves the bromination of 2H-pyran-2-one. One common method is the reaction of 2H-pyran-2-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 4-position undergoes nucleophilic substitution under mild basic conditions. For example:

-

Reaction with amino phenols :

A mixture of 4-bromo-2H-pyran-2-one (1.05 mmol), 2-(benzylamino)phenol (1.05 mmol), and K₂CO₃ (2.63 mmol) in DMF at 80°C for 5 hours yields N-arylated pyran derivatives (e.g., 4v , 78% yield) via SNAr. The reaction proceeds through deprotonation of the amine, followed by bromide displacement .Key Data :

Diels–Alder Cycloadditions

This compound acts as an ambiphilic diene in Diels–Alder (DA) reactions, exhibiting regio- and stereoselectivity with electron-deficient and electron-rich dienophiles .

Reactivity with Vinyl Derivatives

-

Endo vs. Exo Selectivity :

DA reactions with vinyl ethers (e.g., 2a–d ) favor endo transition states due to secondary orbital interactions, producing cycloadducts with >90% regioselectivity .-

Example: Reaction with 2-propenenitrile (2d ) yields 3,5-dibromo-6-cyano-3,4-dihydro-2H-pyran-2-one as the major product (ΔG‡ = 18.3 kcal/mol) .

Computational Insights :

Dienophile Regioselectivity (meta:para) ΔG‡ (kcal/mol) Major Product 2a (R = OMe) 85:15 16.2 meta-endo 2c (R = CN) 92:8 18.3 para-endo -

Electrophilic Bromination and Functionalization

The pyranone ring undergoes electrophilic substitution at the 5- or 6-positions under controlled conditions:

-

Bromination :

Treatment with Br₂ in the presence of P₂O₅ and Bu₄NBr in toluene at 120°C introduces additional bromine atoms, yielding polybrominated derivatives (e.g., 1c , 82% yield) .

Base-Promoted Rearrangements

Under basic conditions, this compound participates in domino reactions to form fused heterocycles:

-

Reaction with Malononitrile :

In ethanol with piperidine, it undergoes elimination and cyclization to form 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile (3a ) and related analogs (15–20% yield) .

Critical Analysis

-

Steric and Electronic Effects : The bromine atom enhances electrophilicity at C-4, favoring SNAr over unsubstituted pyranones .

-

Thermodynamic Stability : The 2H-pyranone ring’s equilibrium with 1-oxatriene isomers may influence reaction pathways, particularly in cycloadditions .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and functional materials, with ongoing research exploring its catalytic and asymmetric applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Pharmacophore : 4-Bromo-2H-pyran-2-one is investigated for its potential as a pharmacophore due to its ability to interact with biological targets. Its structure allows for modifications that can enhance its therapeutic properties, particularly in the development of drugs targeting cancer and inflammatory diseases .

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, a derivative was found to induce apoptosis in T24 human bladder cancer cells through mitochondrial pathways, enhancing reactive oxygen species (ROS) production and activating caspases . The compound caused cell cycle arrest at the G0/G1 phase and altered the expression levels of key proteins involved in apoptosis, such as Bcl-2 and Bax.

| Study | Cell Line | Mechanism | Outcome |

|---|---|---|---|

| Induction of Apoptosis | T24 Bladder Cancer | Mitochondrial pathway | Increased ROS, caspase activation |

Organic Synthesis

Building Block for Complex Molecules : In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex structures. Its bromine substituent facilitates nucleophilic substitutions and coupling reactions, allowing chemists to create various derivatives with enhanced properties .

Diels-Alder Reactions : The compound has been studied for its reactivity in Diels-Alder reactions. Its ambident diene nature allows it to react with different dienophiles, leading to regioselective cycloadditions that are useful in synthesizing new compounds with potential applications in pharmaceuticals and materials science .

| Reaction Type | Dienophile Type | Selectivity |

|---|---|---|

| Diels-Alder | Electron-rich | Good regioselectivity |

Materials Science

The unique properties of this compound also make it suitable for developing new materials. Research indicates that derivatives can exhibit improved thermal stability and unique electronic characteristics, which are beneficial for applications in electronic devices and sensors .

Structure-Activity Relationships (SAR)

SAR studies reveal that modifications at specific positions on the pyran ring significantly influence biological activity. For example:

- Substituent Effects : Different substituents can enhance or diminish the compound's potency against various biological targets. Modifications at the N(1) or C(5) positions have been linked to improved efficacy against certain pathogens.

- Comparative Analysis : When compared to similar compounds, this compound shows unique binding affinities towards specific receptors, which can be exploited in drug design.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2H-pyran-2-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the pyran ring can undergo nucleophilic attacks. These interactions can lead to the formation of different products, depending on the specific conditions and reagents used .

Comparación Con Compuestos Similares

Similar Compounds

2H-Pyran-2-one: The parent compound without the bromine atom.

4-Chloro-2H-pyran-2-one: A similar compound with a chlorine atom instead of bromine.

4-Fluoro-2H-pyran-2-one: A similar compound with a fluorine atom instead of bromine.

Uniqueness

4-Bromo-2H-pyran-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific substitution reactions that are not possible with other halogens, making it a valuable compound in synthetic chemistry .

Actividad Biológica

4-Bromo-2H-pyran-2-one (BHP) is a compound belonging to the pyran family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of BHP, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a six-membered ring structure containing a bromine atom at the fourth position. This structural feature contributes to its reactivity and biological activity. The compound is part of a larger class of 2H-pyran derivatives known for their varied pharmacological properties.

Induction of Apoptosis

Research has demonstrated that BHP induces apoptosis in T24 human bladder cancer cells through several mechanisms:

- Caspase Activation : BHP treatment enhances the activation of caspases, which are critical for the execution of apoptosis. This was evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

- Reactive Oxygen Species (ROS) Production : BHP treatment leads to an increase in ROS generation, contributing to oxidative stress. This oxidative stress is linked to DNA damage and cell cycle arrest at the G0/G1 phase .

- Cell Cycle Arrest : The compound has been shown to reduce the expression levels of cyclin E and cell division cycle 25C while increasing p21 and phosphorylated p53, leading to cell cycle arrest .

Biological Activities

BHP exhibits a range of biological activities beyond its anticancer properties:

Bladder Cancer Study

A significant study focused on the effects of BHP on T24 bladder cancer cells revealed that:

- MTT Assay : The MTT assay demonstrated that BHP significantly inhibited cell proliferation in T24 cells.

- Flow Cytometry : Flow cytometry analysis indicated that BHP treatment led to alterations in the cell cycle profile and increased apoptosis rates.

- Western Blot Analysis : Western blotting showed altered expression levels of key apoptotic proteins, supporting the conclusion that BHP induces apoptosis through mitochondrial pathways .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Anticancer | Induces apoptosis in bladder cancer cells via caspase activation and ROS production. |

| Antimicrobial | Exhibits activity against various bacterial and fungal strains. |

| Neuroprotective | Potentially offers neuroprotective benefits; further research needed for confirmation. |

Propiedades

IUPAC Name |

4-bromopyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2/c6-4-1-2-8-5(7)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEABNLTWKPDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=O)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462236 | |

| Record name | 4-BROMO-PYRAN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505097-65-4 | |

| Record name | 4-BROMO-PYRAN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.